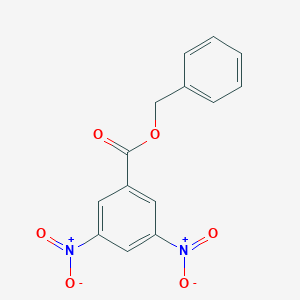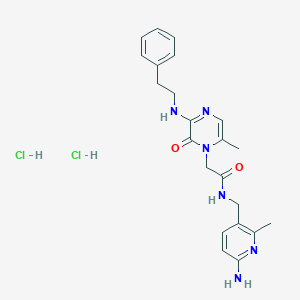![molecular formula C6H11NO3 B174639 (2S)-2-Amino-2-[(3S)-oxolan-3-yl]acetic acid CAS No. 150331-99-0](/img/structure/B174639.png)
(2S)-2-Amino-2-[(3S)-oxolan-3-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-Amino-2-[(3S)-oxolan-3-yl]acetic acid, commonly known as threonine, is a non-essential amino acid that is crucial for the growth and maintenance of healthy tissues in the body. It is one of the 20 amino acids that are used to build proteins, and it plays an important role in various physiological processes such as immune function, digestion, and metabolism.
作用機序
Threonine is used by the body to synthesize proteins and other important molecules such as glycine and serine. It also plays a role in the synthesis of neurotransmitters such as dopamine and serotonin. Threonine is converted into glycine in the body, which is then used to produce collagen, a structural protein that is important for the health of skin, bones, and other tissues.
Biochemical and Physiological Effects:
Threonine has been shown to have various biochemical and physiological effects on the body. It is important for the maintenance of healthy skin, hair, and nails, and it is also essential for the proper functioning of the immune system. Threonine has been shown to improve intestinal function and reduce inflammation in the gut, which may be beneficial for individuals with inflammatory bowel disease or other gastrointestinal disorders.
実験室実験の利点と制限
Threonine has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive, and it can be synthesized using a variety of methods. However, threonine can be difficult to work with due to its hydrophilic nature, and it may require specialized equipment and techniques for purification and analysis.
将来の方向性
There are several potential future directions for research on threonine. One area of interest is the role of threonine in the prevention and treatment of age-related muscle wasting and sarcopenia. Threonine may also have potential applications in the treatment of other inflammatory conditions such as arthritis and asthma. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of threonine.
合成法
Threonine can be synthesized in the body from other amino acids such as methionine and isoleucine. However, it can also be obtained from dietary sources such as meat, dairy products, and eggs. In addition, threonine can be synthesized through chemical processes in the laboratory using various methods such as enzymatic or microbial fermentation.
科学的研究の応用
Threonine has been extensively studied for its various health benefits and potential therapeutic applications. It has been shown to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory bowel disease and other inflammatory conditions. Threonine has also been studied for its potential role in improving muscle function and reducing muscle wasting in aging and disease.
特性
CAS番号 |
150331-99-0 |
|---|---|
分子式 |
C6H11NO3 |
分子量 |
145.16 g/mol |
IUPAC名 |
(2S)-2-amino-2-[(3S)-oxolan-3-yl]acetic acid |
InChI |
InChI=1S/C6H11NO3/c7-5(6(8)9)4-1-2-10-3-4/h4-5H,1-3,7H2,(H,8,9)/t4-,5+/m1/s1 |
InChIキー |
HAKFKLNJIKJGET-UHNVWZDZSA-N |
異性体SMILES |
C1COC[C@@H]1[C@@H](C(=O)O)N |
SMILES |
C1COCC1C(C(=O)O)N |
正規SMILES |
C1COCC1C(C(=O)O)N |
同義語 |
3-Furanacetic acid, .alpha.-aminotetrahydro-, [S-(R*,R*)]- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




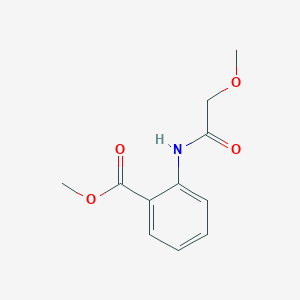

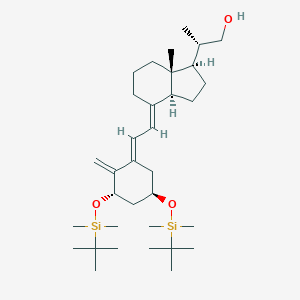

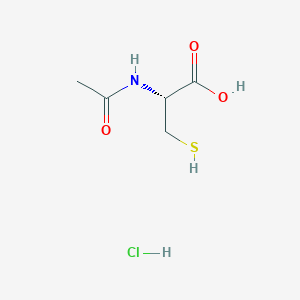
![(2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-2-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanal](/img/structure/B174572.png)
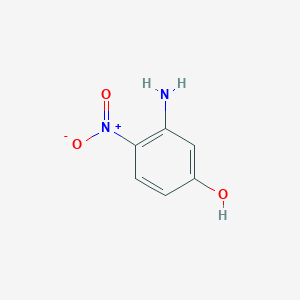
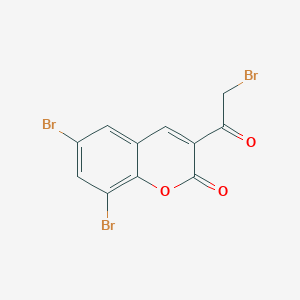
![1-Methyl-1-azaspiro[4.5]decane-2,8-dione](/img/structure/B174586.png)


